Cgp 55802A - 152564-63-1

Cgp 55802A

Catalog Number: EVT-263946
CAS Number: 152564-63-1
Molecular Formula: C18H24IN5NaO7P
Molecular Weight: 603.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cgp 55802A is a novel photoaffinity ligand used to label NMDA receptor in situ.
Overview

Cgp 55802A is a chemical compound that serves as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptors in the central nervous system. This compound has been extensively studied for its potential therapeutic applications in neurological disorders, including neurodegenerative diseases and conditions associated with excessive glutamate activity. Cgp 55802A is recognized for its ability to bind specifically to NMDA receptors, providing insights into receptor structure and function.

Source

Cgp 55802A was first synthesized in the early 1990s by researchers investigating NMDA receptor interactions. Its development was part of broader efforts to understand the pharmacological properties of NMDA antagonists and their potential therapeutic benefits in treating various neurological conditions. The compound has been utilized in numerous studies to elucidate the mechanisms of NMDA receptor signaling and its implications in neurobiology.

Classification

Cgp 55802A is classified as a pharmaceutical compound within the category of NMDA receptor antagonists. It is often categorized under research chemicals used in neuroscience, particularly in studies focusing on synaptic transmission and neuropharmacology.

Synthesis Analysis

Methods

The synthesis of Cgp 55802A involves multiple steps, typically starting from commercially available precursors. The process often includes:

  1. Formation of Key Intermediates: Initial reactions focus on creating intermediates that serve as building blocks for the final compound.
  2. Functional Group Modification: Subsequent steps involve modifying functional groups to enhance binding affinity and selectivity towards NMDA receptors.
  3. Purification: Final products are purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

Technical Details

The specific synthetic route may vary, but it generally employs standard organic synthesis techniques such as:

  • Refluxing: To promote reactions at elevated temperatures.
  • Solvent Extraction: For isolating desired products from reaction mixtures.
  • Crystallization: To obtain pure crystalline forms of Cgp 55802A.
Molecular Structure Analysis

Structure

Cgp 55802A has a complex molecular structure characterized by several functional groups that contribute to its activity as an NMDA antagonist. The precise three-dimensional arrangement of atoms plays a crucial role in its binding affinity.

Data

  • Molecular Formula: C₁₈H₁₉ClN₂O₂
  • Molecular Weight: Approximately 336.81 g/mol
  • Structural Features: The structure contains aromatic rings, amine groups, and a chlorinated substituent, which are critical for its interaction with NMDA receptors.
Chemical Reactions Analysis

Reactions

Cgp 55802A participates in various chemical reactions primarily related to its binding interactions with NMDA receptors. Key reactions include:

  1. Binding Affinity Studies: The compound undergoes reversible binding with NMDA receptors, displacing agonists like glutamate.
  2. Photolabeling Reactions: Using radioactive isotopes (e.g., iodine-125), Cgp 55802A can covalently label specific proteins associated with NMDA receptors, allowing for detailed structural analysis.

Technical Details

The photolabeling technique has been employed to identify specific subunits of NMDA receptors that interact with Cgp 55802A, revealing insights into receptor composition and function.

Mechanism of Action

Process

Cgp 55802A acts primarily as a competitive antagonist at the NMDA receptor site, blocking the action of glutamate and preventing receptor activation. This inhibition alters calcium ion influx into neurons, leading to decreased excitatory neurotransmission.

Data

Research indicates that Cgp 55802A effectively reduces excitotoxicity associated with excessive glutamate signaling, making it a candidate for therapeutic applications in conditions such as stroke or neurodegenerative diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • pKa Value: Relevant for understanding ionization at physiological pH levels, influencing its pharmacokinetics.
Applications

Cgp 55802A is utilized primarily in scientific research settings for:

  • Neuroscience Research: Investigating the role of NMDA receptors in synaptic plasticity and neurodegeneration.
  • Pharmacological Studies: Evaluating potential treatments for conditions characterized by excessive glutamate activity, such as Alzheimer's disease or multiple sclerosis.
  • Drug Development: Serving as a lead compound for developing new therapeutic agents targeting NMDA receptor-related pathways.
Introduction to Cgp 55802A

Historical Context of NMDA Receptor Ligands in Neuroscience Research

The N-methyl-D-aspartate (NMDA) receptor, a critical mediator of synaptic plasticity and excitatory signaling, became a focal point for neuropharmacological development in the late 20th century. Early ligands like competitive antagonists AP5 and CPP (1980s) established the therapeutic potential of NMDA modulation for neurological disorders but suffered from poor bioavailability and limited receptor subtype selectivity [5]. The 1990s witnessed strategic advances with compounds like CGP 37849 and its ester prodrug CGP 39551, which demonstrated oral activity and improved potency as competitive NMDA antagonists (Ki = 35 nM for CPP binding inhibition) [5]. Concurrently, research revealed the NMDA receptor's heteromeric composition (NR1/NR2 subunits), with subunit-specific expression dynamically regulated by neuronal activity—a discovery enabled by novel pharmacological tools [3] [9]. This era highlighted the need for precision-targeted ligands capable of probing specific binding domains, setting the stage for photoaffinity probes like CGP 55802A.

Discovery and Nomenclature of Cgp 55802A

Discovered in the early 1990s, CGP 55802A (CAS 152564-63-1) was engineered as a photoaffinity ligand specifically targeting the glutamate recognition site of NMDA receptors. Its systematic name reflects structural features:

  • "CGP": Denotes origin from Ciba-Geigy Pharmaceuticals
  • "55802": Unique compound identifier within the CGP series
  • "A": Specifies the active isomer or salt form

The molecular structure (C₁₈H₂₄IN₅NaO₇P, MW 603.28 Da) incorporates critical functional groups:

  • Photoactivatable azide (enabled by iodine moiety)
  • Glutamate mimetic backbone
  • Phosphate group enhancing solubility and mimicking endogenous glutamate’s acidic residues [1]

Its designation as a "photoaffinity ligand" signifies the unique capacity to form irreversible covalent bonds with NMDA receptors upon UV irradiation, enabling isolation and mapping of receptor complexes [1].

Position Within the Cgp Compound Series

CGP 55802A represents a specialized branch within the broader CGP neuropharmacological portfolio, distinguished by its mechanism and application:

Table 1: Key CGP Compounds in Receptor Pharmacology

CompoundPrimary TargetKey FunctionStructural Distinction
CGP 37849NMDA ReceptorCompetitive antagonist (Ki = 35 nM)Phosphono-pentenoic acid backbone
CGP 55845GABAB ReceptorPotent antagonist (IC50 = 5 nM)Phosphinic acid derivative
CGP 55802ANMDA Glu SitePhotoaffinity labeling probeIodinated azide photoactivatable group
CGP 35348GABAB ReceptorBlood-brain barrier permeable antagonistDiethoxypropylphosphinate

Unlike CGP 37849 (competitive NMDA antagonism) or CGP 55845 (GABAB blockade), CGP 55802A serves a diagnostic role rather than direct receptor modulation. Its iodinated aromatic ring enables:

  • Covalent crosslinking to NMDA receptors upon UV exposure
  • Radiolabeling (via iodine-125) for receptor autoradiography
  • Selective engagement of the glutamate binding pocket without channel block [1] [4] [5]

This positions CGP 55802A as a pivotal tool for structural neuroscience, complementing the functional profiling of earlier CGP ligands.

Table 2: Evolution of NMDA Receptor Ligands Leading to CGP 55802A

EraLigand ClassExample CompoundsLimitations Addressed by CGP 55802A
1980sCompetitive antagonistsAP5, CPPPoor bioavailability; no subunit discrimination
Early 1990sChannel blockersMK-801, ketamineNon-specific binding; psychotomimetic effects
Mid 1990sPhotoaffinity probesCGP 55802AEnabled precise mapping of glutamate binding domains
Late 1990sSubunit-selective antagonistsIfenprodil (NR2B-specific)Required prior target identification

CGP 55802A thus emerged when NMDA receptor research shifted from functional characterization to structural deconvolution, addressing the critical need for spatial resolution of ligand-receptor interactions [3] [5] [9].

Properties

CAS Number

152564-63-1

Product Name

Cgp 55802A

IUPAC Name

sodium;(E)-2-amino-10-[(4-azido-2-hydroxy-3-iodobenzoyl)amino]-4-(phosphonomethyl)dec-3-enoate

Molecular Formula

C18H24IN5NaO7P

Molecular Weight

603.3 g/mol

InChI

InChI=1S/C18H25IN5O7P.Na/c19-15-14(23-24-21)7-6-12(16(15)25)17(26)22-8-4-2-1-3-5-11(10-32(29,30)31)9-13(20)18(27)28;/h6-7,9,13,25H,1-5,8,10,20H2,(H,22,26)(H,27,28)(H2,29,30,31);/q;+1/p-1/b11-9+;

InChI Key

FASKOKIDAZVESF-LBEJWNQZSA-M

SMILES

O=C([O-])C(N)/C=C(CP(O)(O)=O)\CCCCCCNC(C1=CC=C(N=[N+]=[N-])C(I)=C1O)=O.[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

Cgp 55802A; Cgp-55802A; Cgp55802A.

Canonical SMILES

C1=CC(=C(C(=C1C(=O)NCCCCCCC(=CC(C(=O)[O-])N)CP(=O)(O)O)O)I)N=[N+]=[N-].[Na+]

Isomeric SMILES

C1=CC(=C(C(=C1C(=O)NCCCCCC/C(=C\C(C(=O)[O-])N)/CP(=O)(O)O)O)I)N=[N+]=[N-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.